E 73 acetate

Description

Contextualization of Complex Acetate (B1210297) Esters in Contemporary Medicinal Chemistry Research

In the field of medicinal chemistry, the structural modification of known bioactive molecules is a cornerstone of drug discovery and development. Among the myriad of chemical transformations, the formation of acetate esters represents a fundamental and widely employed strategy. Acetylation can significantly alter the physicochemical properties of a parent compound, including its lipophilicity, solubility, and stability. These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of the molecule.

Complex natural products and their derivatives often serve as scaffolds for the generation of novel chemical entities. The addition of an acetate group to a complex molecule, such as an antibiotic, can lead to a new compound with a potentially improved therapeutic window, altered biological activity, or enhanced suitability for formulation. The study of such acetate esters is crucial for expanding the chemical space around a known pharmacophore and for developing next-generation therapeutic agents.

Defining the Scope of Investigation for "E 73 Acetate" as a Research Compound

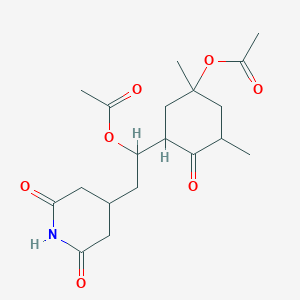

The focus of this article is the chemical compound known as "this compound." This compound is the acetate derivative of the antibiotic E-73, which is also identified as Cycloheximide. medkoo.comsigmaaldrich.com The investigation into this compound as a research compound is centered on understanding the chemical and biological consequences of the acetylation of the parent E-73 molecule.

The primary scope of this investigation includes:

The precise chemical structure and properties of this compound.

The comparative analysis of its biological activity relative to the parent compound, E-73.

The potential for this compound to serve as a distinct research tool or a candidate for further preclinical development.

The compound E-73 itself is a glutarimide (B196013) antibiotic, and its acetate derivative, this compound, is mentioned in scientific literature, including patents, as a related chemical entity. google.com

Table 1: Compound Identifiers for E-73 (Parent Compound)

| Identifier | Value |

|---|---|

| Common Name | Cycloheximide, Actidione |

| IUPAC Name | 3-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]glutarimide |

| CAS Number | 66-81-9 |

| Molecular Formula | C15H23NO4 |

Data sourced from references sigmaaldrich.comnist.gov.

Rationale for Comprehensive Mechanistic and Preclinical Evaluation of "this compound"

The rationale for a thorough evaluation of this compound stems from the well-established biological activity of its parent compound, E-73 (Cycloheximide). E-73 is a known inhibitor of protein biosynthesis in eukaryotes, which underlies its utility as a research tool in cell biology and its potential as an antimicrobial agent. The introduction of an acetate group creates a new molecular entity whose properties merit detailed investigation for several reasons:

Altered Pharmacokinetics: The acetate group may change the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule. This could potentially lead to a compound with more favorable characteristics for in vivo studies.

Modified Potency and Selectivity: Acetylation can affect the binding of the molecule to its biological target. A comprehensive mechanistic study would elucidate whether this compound retains the mechanism of action of E-73 and if its potency or selectivity is altered.

Prodrug Potential: In some cases, acetate esters can act as prodrugs, being hydrolyzed in vivo to release the active parent compound. A preclinical evaluation would be necessary to determine if this compound functions in this manner and if this offers any therapeutic advantage.

A systematic preclinical evaluation, encompassing in vitro and in vivo studies, is therefore justified to fully characterize this compound and determine its potential as a distinct and valuable compound for research or therapeutic applications. This would involve a direct comparison with the parent compound E-73 to delineate the specific contributions of the acetate moiety.

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Name/Synonym |

|---|---|

| This compound | Acetate of 3-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]glutarimide |

Structure

3D Structure

Properties

CAS No. |

4348-92-9 |

|---|---|

Molecular Formula |

C19H27NO7 |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

[1-(5-acetyloxy-3,5-dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl] acetate |

InChI |

InChI=1S/C19H27NO7/c1-10-8-19(4,27-12(3)22)9-14(18(10)25)15(26-11(2)21)5-13-6-16(23)20-17(24)7-13/h10,13-15H,5-9H2,1-4H3,(H,20,23,24) |

InChI Key |

CJDRKNGHQAWMAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)OC(=O)C)(C)OC(=O)C |

Origin of Product |

United States |

Chemical Synthesis and Targeted Derivatization of E 73 Acetate

Advanced Synthetic Strategies for "E 73 Acetate" Elaboration

The construction of acetate (B1210297) esters requires precise control over reaction conditions to achieve high yield and purity. Advanced strategies focus on optimizing existing methods and developing novel pathways to access these valuable compounds.

Optimization of Esterification Reaction Methodologies for "this compound"

The Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a foundational method for producing acetate esters like ethyl acetate. mdpi.com Optimization of this process is critical for industrial efficiency and involves the careful manipulation of several key parameters.

Key variables in the optimization of esterification include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For the synthesis of ethyl acetate from ethanol (B145695) and acetic acid, operating temperatures are typically maintained between 70–90 °C. mdpi.com Studies have shown that increasing the molar ratio of alcohol to acid can significantly increase the yield of the final ester product. researchcommons.org For instance, in a continuous stirred tank reactor (CSTR) model, increasing the ethanol/acetic acid molar ratio from 1:1 to 3:1 substantially boosted the ethyl acetate yield. researchcommons.org

Water removal is another critical aspect, as esterification is a reversible reaction. mdpi.com Techniques such as azeotropic distillation are employed to shift the equilibrium towards the product side, thereby enhancing conversion rates. mdpi.com Process modeling using software like Chemcad has demonstrated that subcooling the azeotrope can improve extraction efficiency, leading to an organic phase more enriched with the desired ethyl acetate. mdpi.com

| Ethanol/Acetic Acid Molar Ratio | Temperature (°C) | Catalyst Concentration (%) | Reaction Time (minutes) | Resulting Ethyl Acetate Yield |

|---|---|---|---|---|

| 1:1 | 95 | 4 | 90 | Lower Yield |

| 3:1 | 95 | 4 | 90 | Significant Increase in Yield |

| 6:1 | 95 | 4 | 90 | Marginal Increase over 3:1 |

Exploration of Stereoselective Synthetic Pathways for "this compound"

For complex molecules where stereochemistry is crucial for biological activity, stereoselective synthesis is paramount. The synthesis of β,β-disubstituted α,β-unsaturated esters, for example, has been achieved through a concise, three-reaction sequence: an aldol (B89426) reaction, acetylation of the resultant tertiary alcohol, and an elimination reaction. jst.go.jp

Key strategies in stereoselective synthesis include:

Chelate-Controlled Reactions: Intramolecular amide enolate alkylation (IAEA) has been used to stereoselectively synthesize key tetrahydrofuran (B95107) (THF) intermediates. nih.gov

Asymmetric Reactions: Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for creating chiral diols, which can then be used in cyclization reactions to form specific stereoisomers. nih.gov

Reagent-Controlled Olefination: The Julia-Kocienski and Still-Gennari olefination reactions allow for the formation of (Z)- or (E)-alkenes with high stereoselectivity, which is critical when constructing long side chains in natural product synthesis. nih.govmdpi.com

Kinetic Resolution: Chiral catalysts, such as (R,R)-(Salen)CoIII(OAc), can be used in hydrolytic kinetic resolution to separate enantiomers from a racemic mixture, yielding homoallylic alcohols with high enantiomeric excess. mdpi.com

These methods provide a robust toolbox for constructing chiral centers and controlling the geometry of double bonds, essential for the synthesis of complex, biologically active acetate-containing molecules. acs.org

Novel Catalyst Systems in "this compound" Production

Heterogeneous Catalysts:

Solid Acid Catalysts: These offer advantages in terms of separation and reusability. longdom.org Examples include acidic ion-exchange resins, metal oxides (ZrO₂, TiO₂, Al₂O₃), and supported super-acids like dodecatungstophosphoric acid (DTPA) on K10 montmorillonite, which has shown 90% acetic acid conversion with 100% selectivity for ethyl acetate. mdpi.comresearchgate.net Silicotungstic acid supported on silica (B1680970) has also been developed for the vapor-phase synthesis of ethyl acetate from ethylene (B1197577) and acetic acid. researchgate.netgoogle.com

Zeolites and Resins: In the synthesis of eugenyl acetate, catalysts such as molecular sieves and Amberlite resins have demonstrated high conversion rates (over 90%) in solvent-free systems, offering an environmentally friendly alternative. longdom.org

Bimetallic and Copper-Based Catalysts:

In the dehydrogenation of ethanol to produce ethyl acetate, copper-based catalysts are prominent. mdpi.com A bimetallic Cu-Zn/SiO₂ catalyst achieved an 82% conversion of ethyl acetate. mdpi.com Commercial processes have employed copper-copper chromite catalysts, obtaining ethanol conversion of 50–60 mol% and selectivity to ethyl acetate higher than 97%. mdpi.com

| Catalyst Type | Example | Application | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Ethyl Acetate Synthesis | Effective at optimizing reaction rates. | researchcommons.org |

| Heterogeneous Solid Acid | DTPA/K10 Montmorillonite | Ethyl Acetate Synthesis | 90% conversion, 100% selectivity, reusable. | researchgate.net |

| Heterogeneous Resin | Amberlite XAD-16 | Eugenyl Acetate Synthesis | 97.8% conversion in 3 mins, solvent-free. | longdom.org |

| Bimetallic | Cu-Zn/SiO₂ | Ethanol Dehydrogenation to Ethyl Acetate | 82% conversion of ethyl acetate. | mdpi.com |

Design and Synthesis of "this compound" Analogues and Structural Derivatives

The targeted synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, aiming to enhance the therapeutic properties and understand the structure-activity relationships (SAR) of a lead compound.

Generation of Semisynthetic Analogues and Their Acetylated Forms

Semisynthesis involves the chemical modification of a natural product or a readily available starting material. Acetylation is a common and powerful tool in this process. It can be used to install a protecting group, alter solubility, or directly modulate biological activity. mdpi.com

For example, in the study of steroids, the presence of an acetate group can enhance a compound's lipophilicity, potentially improving its interaction with cellular membranes and targets. mdpi.com The acetylation of ergosta-24(28)-ene-3β,5α,6β-triol resulted in a derivative with significantly higher cytotoxic activity compared to its non-acetylated parent compound. mdpi.com

In histone research, where post-translational modifications are key, protein semisynthesis is used to create histone analogues with site-specific acetylation. nih.gov This can be achieved via native chemical ligation, where a synthetic peptide containing an acetylated lysine (B10760008) is ligated to a recombinant protein fragment. nih.gov Another approach uses thiol-ene coupling chemistry to install an acetyllysine mimic onto a cysteine residue engineered at a specific site. nih.gov These methods provide access to uniformly modified proteins that are crucial for biochemical and biophysical studies. nih.gov

Targeted Structural Modifications for Modulating Biological Activity

Structural modifications are performed to probe a molecule's interaction with its biological target and to optimize its activity. The introduction or modification of functional groups can have profound effects on potency and selectivity.

Structure-activity relationship (SAR) studies reveal which parts of a molecule are essential for its function. For instance, in a series of cembrenediol analogues, modifications such as C6-oxidation or (11S,12S)-epoxidation were found to maintain the neuroprotective activity of the parent compound, β-cembrenediol. mdpi.com Conversely, modifications at other positions led to a complete loss of activity, highlighting the specific structural requirements for the desired biological effect. mdpi.com

The addition of an acetate group is a key structural modification. In some contexts, acetylation can dramatically increase the cytotoxic effects of a compound. mdpi.com In the development of inhibitors for the protein Hsp90, analogues of the natural product radicicol (B1680498) have been synthesized to probe the binding interactions. rsc.org Similarly, structural modifications to the piperazine (B1678402) moiety in certain drug candidates have been shown to be critical for their inhibitory activity against cancer cells. tandfonline.com These examples underscore the principle that targeted changes, including acetylation, are a rational approach to refining the biological profile of a lead compound. tandfonline.com

Preparation of Isotopically Labeled "this compound" for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.gov By replacing certain atoms in a compound with their heavier, non-radioactive (stable) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), researchers can follow the compound's journey through metabolic pathways using analytical methods like mass spectrometry and NMR spectroscopy. nih.govd-nb.info

The preparation of isotopically labeled "this compound" involves incorporating a labeled precursor at a specific point in its synthesis. The most common precursor for labeling the acetyl group is isotopically labeled acetic acid or its derivatives. For instance, using [1-¹³C]acetate or [2-¹³C]acetate as a starting material in an esterification reaction will yield an acetate ester labeled at a specific carbon position. asm.org

The choice of isotope and labeling position is crucial and depends on the metabolic question being investigated. nih.gov For example, in studies of fatty acid synthesis where acetyl-CoA is a key building block, ¹³C-labeled acetate is frequently used as a tracer. nih.govnih.gov The labeled acetate is taken up by cells and converted into labeled acetyl-CoA, which is then incorporated into larger molecules. nih.gov By analyzing the labeling pattern in downstream metabolites, scientists can quantify the activity of various metabolic pathways. d-nb.info

Table 1: Examples of Isotopically Labeled Precursors and Their Applications in Metabolic Tracing

| Isotopically Labeled Precursor | Isotope | Common Application | Research Finding |

| [1-¹³C]acetate | ¹³C | Tracing the carboxyl carbon of the acetyl group. | Used to study the contribution of acetate to the TCA cycle and fatty acid synthesis. asm.orgnih.gov |

| [2-¹³C]acetate or [¹³C₂]acetate | ¹³C | Tracing the methyl carbon or both carbons of the acetyl group. | Allows for tracking the acetyl group's incorporation into molecules like palmitate and histones. nih.govnih.gov |

| [U-¹³C]glucose | ¹³C | General tracer for central carbon metabolism. | Used to follow the conversion of glucose into acetyl-CoA and subsequent products. nih.gov |

| [¹⁵N]ammonium sulfate | ¹⁵N | Nitrogen source labeling. | Used for the biosynthetic production of ¹⁵N-labeled amino acids like L-glutamate. asm.org |

The synthesis can be achieved through established chemical reactions, such as Fischer esterification, where a labeled carboxylic acid (e.g., ¹³C-acetic acid) is reacted with an alcohol in the presence of an acid catalyst. mdpi.comwikipedia.org Alternatively, biosynthetic methods can be employed, where microorganisms are grown on a medium containing a labeled carbon source, like [U-¹³C]glucose or [¹³C]acetate, to produce the desired labeled compound. asm.orgsigmaaldrich.com

Advanced Chromatographic and Spectroscopic Methods for Synthetic Purity and Characterization

Following synthesis, rigorous analysis is required to confirm the identity, purity, and structural integrity of the "this compound," including its isotopic enrichment. This is achieved using a combination of advanced chromatographic and spectroscopic techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic compounds. acs.org By selecting an appropriate stationary phase (e.g., C18) and mobile phase, HPLC can effectively separate the target compound from unreacted starting materials, byproducts, and other impurities. usda.govmdpi.com The purity is quantified by integrating the peak area of the analyte relative to the total area of all peaks in the chromatogram. usda.gov For complex mixtures or chiral compounds, specialized chiral columns can be used to separate stereoisomers. semanticscholar.org Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool, particularly for volatile esters. It separates components based on their boiling points and provides mass information for identification. researchgate.netresearchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful method for unambiguous structure elucidation. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. mdpi.com For isotopically labeled compounds, NMR is essential for confirming the position and extent of labeling. nih.gov Advanced 2D-NMR techniques (e.g., COSY, HSQC) can reveal connectivity between atoms, confirming the complete structure.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and confirm its elemental formula. mdpi.com When analyzing isotopically labeled compounds, MS can precisely measure the mass shift caused by the heavier isotopes, allowing for the calculation of isotopic enrichment. Techniques like Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight High-Resolution Mass Spectrometry (UPLC-Q-TOF HRMS) provide high accuracy and sensitivity for both quantification and identification. chrom-china.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For an acetate ester, a characteristic strong absorption band for the carbonyl group (C=O) would be expected around 1735-1750 cm⁻¹, confirming the presence of the ester functional group.

Table 2: Analytical Methods for Characterization of "this compound"

| Analytical Technique | Purpose | Information Obtained |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and separation. | Quantifies purity by separating the compound from impurities; can separate isomers. acs.orgusda.gov |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation and identification of volatile compounds. | Provides retention time for separation and a mass spectrum for identification. researchgate.netresearchgate.net |

| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural elucidation and confirmation of labeling. | Reveals the chemical structure, atom connectivity, and the precise location of isotopic labels. nih.gov |

| HRMS (High-Resolution Mass Spectrometry) | Molecular weight and formula determination. | Provides highly accurate mass measurement to confirm molecular formula and isotopic enrichment. chrom-china.com |

| IR Spectroscopy (Infrared Spectroscopy) | Functional group identification. | Confirms the presence of key functional groups, such as the ester carbonyl. |

Through the combined application of these methods, the identity, purity, and specific isotopic labeling pattern of synthesized "this compound" can be unequivocally established, ensuring its suitability for sophisticated metabolic tracing experiments.

Molecular and Cellular Pharmacology of E 73 Acetate

Elucidation of Primary Molecular Targets and Binding Mechanisms

The initial step in understanding the pharmacological profile of a compound is the identification of its molecular targets and the mechanism by which it binds to these targets.

Historical research has documented the anti-tumor activity of E 73 acetate (B1210297). A 1959 study in Cancer Research reported on the evaluation of various chemical agents, including "E-73 acetate," for their anti-tumor effects in mice. archive.org This early research highlighted the compound's potential as a cancer therapeutic, though the specific molecular mechanisms were not elucidated at the time. archive.org

While the provided outline suggests a connection to the enzyme CD73, publicly available scientific literature does not currently establish a direct link between E 73 acetate (CAS 4348-92-9) and the modulation of CD73. CD73 is an ecto-5'-nucleotidase that plays a crucial role in generating immunosuppressive adenosine (B11128) in the tumor microenvironment, making it a significant target in oncology.

To illustrate the principles of enzymatic inhibition kinetics relevant to potential CD73 modulators, the table below presents hypothetical data for different types of inhibitors. This data is for illustrative purposes only as specific kinetic data for this compound's effect on CD73 is not available in the public domain.

| Inhibitor Type | Effect on Vmax | Effect on Km | Example |

| Competitive | No change | Increases | Adenosine 5'-(α,β-methylene)diphosphate (APCP) |

| Non-competitive | Decreases | No change | A hypothetical non-competitive inhibitor |

| Uncompetitive | Decreases | Decreases | A hypothetical uncompetitive inhibitor |

| This table presents a conceptual overview of enzyme inhibition kinetics and does not represent experimental data for this compound. |

The chemical structure of this compound contains a glutarimide (B196013) moiety. It is noteworthy that some modern patents do describe glutarimide derivatives as having potential inhibitory effects on CD73, suggesting that this chemical class is of interest in the context of CD73 modulation. patsnap.comgoogle.com

There is currently no specific information available in the scientific literature regarding receptor binding or allosteric modulation studies conducted directly on this compound. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the receptor's activity. Given the glutarimide core of this compound, it shares a structural feature with compounds known to act as molecular glues or PROTACs (PROteolysis TArgeting Chimeras), which often involve allosteric interactions with their target proteins, such as cereblon. medchemexpress.com However, any such activity for this compound remains speculative without direct experimental evidence.

A detailed protein-ligand interaction analysis for this compound is not publicly available. Such an analysis would typically involve techniques like X-ray crystallography, NMR spectroscopy, or computational modeling to understand the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the compound and its protein target. Based on its chemical structure, the following functional groups in this compound could potentially participate in protein-ligand interactions:

Glutarimide ring: The imide group can act as both a hydrogen bond donor and acceptor.

Acetate groups: The carbonyl oxygens of the two acetate esters can act as hydrogen bond acceptors.

Cyclohexyl ring: This provides a hydrophobic scaffold that can engage in van der Waals interactions.

These potential interactions are theoretical and would need to be confirmed through experimental studies with a specific protein target.

Receptor Binding and Allosteric Modulation Studies

Investigation of "this compound"-Mediated Cellular Signaling Pathway Perturbations

The biological effects of a compound are mediated through its influence on cellular signaling pathways.

There is no direct evidence from the searched literature detailing the impact of this compound on specific intracellular second messenger systems like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or calcium ions (Ca2+). These molecules are crucial for amplifying and transducing signals from cell surface receptors to intracellular effectors. longdom.orgkhanacademy.orgscientificarchives.comwikipedia.org Given its historical context as an anti-tumor agent, it is plausible that this compound could indirectly affect second messenger systems that are downstream of pathways regulating cell proliferation and survival, but this has not been experimentally demonstrated.

The modulation of protein phosphorylation cascades by this compound has not been specifically described in the available literature. Protein phosphorylation, carried out by kinases, is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. longdom.orgnih.gov

Given that this compound contains a glutarimide ring, a structure found in immunomodulatory drugs like thalidomide (B1683933) and its analogs, one could speculate on potential effects on signaling pathways regulated by these compounds. researchgate.net For instance, glutarimide-based compounds are known to bind to the protein cereblon, a component of an E3 ubiquitin ligase complex. medchemexpress.com This binding can alter the ubiquitination and subsequent degradation of specific proteins, which can, in turn, affect downstream phosphorylation cascades, such as the MAPK and PI3K/Akt pathways that are critical in cancer cell signaling. longdom.org However, it must be emphasized that this is a hypothetical mechanism based on structural analogy, and direct evidence for this compound acting through this pathway is lacking.

Analysis of Downstream Gene Expression and Proteomic Changes

The introduction of vitamin E analogues like α-tocopheryl succinate (B1194679) (α-TOS) to cancer cells instigates significant alterations in gene expression and the cellular proteome, steering the cell towards an apoptotic fate. These compounds are known to modulate signaling pathways that result in the differential expression of key regulatory genes.

For instance, treatment with α-TOS and its analogues, such as α-tocopherol ether acetic acid (α-TEA), has been shown to up-regulate the expression of transforming growth factor-β (TGF-β) receptor II. tandfonline.com This upregulation is critical as it restores a key tumor-suppressor signaling pathway that is often silenced in cancer cells. tandfonline.com Furthermore, these compounds can influence the expression of proteins involved in the cell cycle and apoptosis, such as the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. tandfonline.com

Proteomic analysis reveals that the primary molecular target of α-TOS is the mitochondrial complex II (succinate dehydrogenase), specifically at its ubiquinone-binding sites. nih.govresearchgate.net This interaction inhibits the enzyme's activity, leading to the generation of reactive oxygen species (ROS). nih.govresearchgate.net The resulting oxidative stress triggers a cascade of downstream events, including the activation of c-Jun N-terminal kinase (JNK) and the release of pro-apoptotic factors from the mitochondria. tandfonline.comgriffith.edu.au Studies have also shown that α-TOS can suppress the expression of vascular endothelial growth factor (VEGF), a key molecule in angiogenesis, further contributing to its anti-tumor effects. cu.edu.egrarediseasesjournal.com

Structure-Activity Relationship (SAR) Profiling of "this compound" and its Analogues

The biological activity of vitamin E analogues is highly dependent on their chemical structure, a concept explored through Structure-Activity Relationship (SAR) studies. nih.gov These studies have elucidated the specific molecular features required for the potent anti-cancer effects observed with compounds like α-TOS, while other forms like α-tocopherol (the natural form) or α-tocopheryl acetate are largely inactive in inducing apoptosis. tandfonline.comoup.com

Identification of Essential Pharmacophoric Features for Desired Activity

SAR studies have identified three crucial domains within the structure of pro-apoptotic vitamin E analogues:

Domain I (Functional Domain): This is the chromanol ring of the tocopherol structure. For pro-apoptotic activity, the hydroxyl group at the C-6 position must be esterified, for example, with a succinate or an acetate group. This modification renders the molecule "redox-silent," meaning it does not act as an antioxidant. tandfonline.comrarediseasesjournal.com The presence of a terminal carboxyl group in the ester moiety, as seen in α-TOS, is essential for its apoptotic-inducing activity. mdpi.com Methylation of this group eliminates the pro-apoptotic effect. mdpi.com

Domain II (Signaling Domain): The methylation pattern on the chromanol ring is critical. Analogues with fewer methyl groups than the native α-tocopherol structure show reduced activity. google.com This domain is believed to be involved in modulating key signaling pathways, such as the inhibition of protein kinase C (PKC). tandfonline.comresearchgate.net

Domain III (Hydrophobic Domain): The long phytyl tail is responsible for anchoring the molecule within cellular membranes, particularly the mitochondrial membrane, where it exerts its primary effects. researchgate.netdrugbank.com

The acidity of the ester group also plays a role; apoptogenic activity increases in the order of succinate < malonate < oxalate, suggesting that a more acidic carboxyl group enhances pro-apoptotic potential. mdpi.comgoogle.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling uses computational methods to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on α-tocopherol derivatives to design new analogues with enhanced anti-cancer potency. nih.govnih.gov

These models analyze various molecular descriptors, including constitutional, geometrical, physico-chemical, and electronic properties. nih.govnih.gov For instance, one QSAR model for α-tocopherol derivatives identified a four-variable equation that could predict the antiproliferative activity with high accuracy (R²=0.98). nih.gov Such models have been used to design novel vitamin E derivatives, including conjugates with cholesterol and lysine (B10760008), predicting significantly stronger anticancer effects than existing compounds. nih.govnih.gov While a specific QSAR model for "this compound" is not publicly available, these studies on related tocopherol derivatives provide a robust framework for predicting its activity and for the rational design of more potent analogues. nih.goveurekaselect.com

Effects of "this compound" on Cellular Phenotypes

The molecular interactions and downstream signaling changes initiated by pro-apoptotic vitamin E analogues manifest as distinct and measurable changes in cellular behavior, particularly in cancer cells. These compounds selectively target malignant cells while having minimal toxic effects on normal cells. nih.govmdpi.com

Modulation of Cell Proliferation and Viability

A hallmark of compounds like α-TOS is their ability to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner. cu.edu.eg The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.

For example, α-TOS has demonstrated potent antiproliferative activity against various human cancer cell lines. The development of mitochondrially targeted versions of α-TOS, such as MitoVES, has shown even greater potency, with significantly lower IC50 values. tandfonline.com

Table 1: Comparative IC50 Values of α-TOS and its Mitochondrially Targeted Analogue (MitoVES) in Mesothelioma (MM) Cell Lines tandfonline.com

| Cell Line | IC50 α-TOS (μM) | IC50 MitoVES (μM) |

| H28 | 26.6 | 2.0 |

| Ist-Mes-2 | 37.7 | 0.25 |

| Meso-2 | 32.9 | 0.9 |

| MM-BI | 25.6 | 0.75 |

| AE17 | 37.5 | 0.5 |

This interactive table is based on data from a study on mesothelioma cell lines, illustrating the enhanced potency of targeted analogues. tandfonline.com

Induction of Programmed Cell Death Mechanisms

The primary mechanism by which compounds like α-TOS inhibit cancer cell growth is the induction of programmed cell death, or apoptosis. tandfonline.comdrugbank.com This process is triggered by the compound's action on mitochondria. nih.gov

The key steps in apoptosis induction are:

Mitochondrial Destabilization: α-TOS targets and inhibits complex II of the mitochondrial respiratory chain. nih.govresearchgate.net

ROS Generation: This inhibition leads to a burst of reactive oxygen species (ROS). nih.govtandfonline.com

Mitochondrial Membrane Potential Collapse: The increase in ROS causes a loss of the mitochondrial membrane potential (ΔΨm). tandfonline.com

Release of Pro-Apoptotic Factors: The destabilized mitochondria release factors like cytochrome c into the cytoplasm. tandfonline.com

Caspase Activation: These factors activate a cascade of enzymes called caspases (e.g., caspase-9 and caspase-7), which execute the final stages of apoptosis, including DNA fragmentation. cu.edu.egmdpi.com

This apoptotic pathway is selectively activated in cancer cells, which often have a lower threshold for mitochondrial destabilization compared to normal cells, explaining the compound's tumor-selective activity. tandfonline.commdpi.com

Alterations in Cellular Migration, Invasion, and Adhesion Dynamics

The acetate molecule, a ubiquitous short-chain fatty acid, and its derivatives play a significant role in modulating fundamental cellular behaviors, including migration, invasion, and adhesion. These processes are critical in various physiological and pathological states, from embryonic development and immune responses to cancer metastasis. Research indicates that acetate can exert these effects through diverse mechanisms, such as altering gene expression, modifying protein function via acetylation, and influencing cellular metabolism and signaling pathways.

Effects on Cellular Migration

Cellular migration is a complex process involving cytoskeletal rearrangements, cell-substrate adhesion, and the generation of motile force. Acetate has been shown to inhibit cell migration in various cell types, particularly in the context of cancer and immunology.

In cancer biology, acetate supplementation has been found to restrain the epithelial-to-mesenchymal transition (EMT), a key process for initiating metastasis. molbiolcell.orgnih.gov Studies on A549 lung cancer cells demonstrated that transforming growth factor-β (TGF-β)-induced EMT and the associated increase in cell motility were inhibited by acetate. molbiolcell.org This inhibition is linked to an increase in intracellular acetyl-CoA levels, which in turn restores the acetylation of α-tubulin, leading to microtubule stability and reduced migration. molbiolcell.orgnih.gov

Similarly, research on glioblastoma cells using 1'-acetoxychavicol acetate (ACA), a xanthine (B1682287) oxidase inhibitor, revealed a significant impairment of migratory ability. spandidos-publications.com Treatment with ACA led to a dose-dependent decrease in cell migration, with a particularly strong effect observed in U87 glioblastoma cells. spandidos-publications.com Another compound, 11-epi-sinulariolide acetate, was shown to inhibit the migration of human hepatocellular carcinoma cells by targeting signaling pathways like ERK1/2 and p38MAPK. nih.gov

In the context of the immune system, acetate has a notable impact on T cell function. Exposure to acetate, particularly at concentrations that can be reached after alcohol consumption, compromises T cell migration. mpg.debiorxiv.orgbiorxiv.org This effect is mediated by the acetylation of cortactin, a protein crucial for filamentous actin (F-actin) branching and the formation of lamellipodia, which are essential for cell movement. mpg.debiorxiv.org The acetylation of cortactin reduces its binding to F-actin, thereby impairing T cell motility. mpg.de Trans-well migration assays confirmed a significant decrease in the migration of both mouse and human T cells when exposed to acetate. biorxiv.orgbiorxiv.org

Table 1: Effects of Acetate and Acetate-Containing Compounds on Cellular Migration

| Compound | Cell Type | Observed Effect | Key Findings | Source |

|---|---|---|---|---|

| Acetate | A549 Lung Cancer Cells | Inhibition of TGF-β1-induced migration | Increases acetyl-CoA and α-tubulin acetylation, stabilizing microtubules. | molbiolcell.orgnih.gov |

| Acetate | Mouse and Human T Cells | Decreased trans-well migration | Mediated by acetylation of cortactin, impairing F-actin dynamics. | mpg.debiorxiv.org |

| 1'-acetoxychavicol acetate (ACA) | U87 and U373 Glioblastoma Cells | Reduction in migratory ability | U87 cells showed a 97% reduction in migration with 5 μM ACA. | spandidos-publications.com |

| 11-epi-sinulariolide acetate | HA22T Hepatocellular Carcinoma Cells | Inhibition of migration | Inhibition occurs at non-toxic doses via ERK1/2 and p38MAPK pathways. | nih.gov |

Impact on Cellular Invasion

Cellular invasion is the process by which cells migrate through the extracellular matrix (ECM), a critical step in cancer metastasis. This process often involves the secretion of enzymes like matrix metalloproteinases (MMPs) that degrade the ECM.

The compound 11-epi-sinulariolide acetate has been demonstrated to suppress the invasion of human hepatocellular carcinoma cells. nih.gov Its mechanism involves the downregulation of MMP-2 and MMP-9, key enzymes in ECM degradation, through the FAK/PI3K/AKT/mTOR signaling pathways. nih.gov Similarly, 1'-acetoxychavicol acetate has been noted for its anti-tumorigenic properties in glioblastomas, which includes impairing the cells' migratory and adhesive capabilities, key components of invasion. spandidos-publications.com

The protein CD73, which is not a chemical compound but is relevant to cell surface biochemistry, has been shown to promote the invasion of non-small cell lung cancer cells. pnas.org While not directly an acetate compound, its function highlights the complex signaling networks that govern invasion, which can be modulated by metabolites like acetate. For instance, acetate's role in reversing EMT, a process that enhances invasive potential, suggests an indirect inhibitory effect on invasion. molbiolcell.org

Table 2: Effects of Acetate-Containing Compounds on Cellular Invasion

| Compound | Cell Type | Observed Effect | Key Findings | Source |

|---|---|---|---|---|

| 11-epi-sinulariolide acetate | HA22T Hepatocellular Carcinoma Cells | Inhibition of invasion | Reduces expression of MMP-2 and MMP-9. | nih.gov |

| 1'-acetoxychavicol acetate (ACA) | Glioblastoma Cells | Impaired migratory and adhesive properties | Contributes to reduced tumorigenicity. | spandidos-publications.com |

Modulation of Cell Adhesion

Cell adhesion, the binding of a cell to a surface, extracellular matrix, or another cell, is mediated by cell adhesion molecules (CAMs). Acetate and its derivatives can influence this process.

Studies using 1'-acetoxychavicol acetate on glioblastoma cells showed a reduction in cell adhesion, which paralleled the observed decrease in cell migration. spandidos-publications.com In the immune system, glatiramer acetate has been found to alter the expression of adhesion molecules on various immune cell subsets in multiple sclerosis. nih.gov It affects molecules like LFA-1 and VLA-4, which are crucial for the firm adhesion of immune cells to endothelial cells before migrating into tissues. nih.gov

The physical properties of materials containing acetate can also influence cell adhesion. For example, scaffolds made from cellulose (B213188) acetate have been shown to provide a suitable surface for cell adhesion and growth, indicating its utility as a biocompatible material in tissue engineering. rsc.orgresearchgate.net

Furthermore, acetate's ability to inhibit EMT has direct implications for cell adhesion. molbiolcell.org During EMT, there is a characteristic loss of the cell-cell adhesion molecule E-cadherin. By supplementing with acetate, the expression of E-cadherin can be increased, thereby promoting epithelial characteristics and stronger cell-cell adhesion. molbiolcell.org

Preclinical Pharmacodynamic and Pharmacokinetic Investigations of E 73 Acetate Non Human Models

In Vitro Pharmacological Efficacy Assessment

The initial evaluation of E 73's potential as a therapeutic agent involved comprehensive in vitro studies to characterize its activity across various cancer cell lines and to compare its potency with existing benchmark compounds.

E 73 has demonstrated potent inhibitory activity against a wide range of human cancer cell lines. Its efficacy, typically measured by the half-maximal inhibitory concentration (IC50), shows particular strength in hematological malignancies. frontiersin.orgfrontiersin.org For instance, the average IC50 for E 73 (referred to in some studies as OT-82) was found to be significantly lower in cancer cells from hematological malignancies compared to those from non-hematological tumors (2.89 ± 0.47 nM vs. 13.03 ± 2.94 nM). frontiersin.org This indicates a broad yet differential spectrum of activity. The compound's mechanism involves the depletion of NAD+ and ATP, leading to apoptotic cell death. frontiersin.org

Below is a table summarizing the in vitro cytotoxic activity of E 73's class of NAMPT inhibitors against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| DMS 153 | Small Cell Lung Cancer | < 200 |

| SHP77 | Small Cell Lung Cancer | < 200 |

| H226 | Non-Small Cell Lung Cancer | < 1000 |

| T47D | Breast Cancer | < 1000 |

| HT29 | Colon Cancer | < 1000 |

| K562 | Leukemia | < 1000 |

| U266 | Multiple Myeloma | 12-225 fold lower than some benchmarks |

| A549 | Lung Carcinoma | 12-225 fold lower than some benchmarks |

This table is representative of the activity of potent NAMPT inhibitors of the same class as E 73, with specific values varying between studies and related compounds. google.comnih.gov

To contextualize its potency, E 73 and its analogs have been compared with other well-established NAMPT inhibitors, such as FK866. In enzymatic assays, some novel NAMPT inhibitors demonstrate IC50 values that are competitive with or superior to FK866. nih.gov For example, one study comparing a novel inhibitor, MS0, with FK866 showed IC50 values of 9.08 nM and 1.60 nM, respectively, for inhibiting recombinant human NAMPT activity. nih.gov In cell viability assays, FK866 often shows greater potency across multiple cell lines, though newer compounds continue to be developed with improved properties. nih.govnih.gov

The development of dual-target inhibitors, which combine NAMPT inhibition with another mechanism, such as HDAC inhibition, has also been explored. One such hybrid compound exhibited a stronger inhibitory effect on NAMPT in comparison to FK866 and was potent against the HCT116 colon cancer cell line. frontiersin.org These comparative studies are crucial for positioning new compounds within the therapeutic landscape and identifying advantages over existing agents.

| Compound | Target | Enzymatic IC50 (nM) | Cell Line IC50 (nM) (Example: HepG2) |

| FK866 | NAMPT | 1.60 ± 0.32 | 2.21 ± 0.21 |

| MS0 (Analog) | NAMPT | 9.08 ± 0.90 | 510.01 ± 162.09 |

This table provides a direct comparison between the benchmark NAMPT inhibitor FK866 and a related novel inhibitor, MS0, illustrating relative potency in both enzymatic and cell-based assays. nih.gov

Activity Spectrum Across Diverse In Vitro Biological Systems

In Vivo Pharmacodynamic Profiling in Animal Models

Following promising in vitro results, the efficacy of E 73 was assessed in various non-human in vivo models to understand its pharmacodynamic effects, impact on biomarkers, and performance in clinically relevant tumor models.

A critical aspect of preclinical evaluation is to confirm that the drug engages its target and elicits the expected biological response. mdbneuro.comwuxiapptec.com For NAMPT inhibitors like E 73, the primary pharmacodynamic biomarker is the level of NAD+. nih.gov Studies have shown that these compounds effectively deplete NAD+ and NADP(H) in cells after 24 hours of treatment. mdpi.com In vivo, this has been confirmed in tumor tissues. For example, in an orthotopic pancreatic cancer model, treatment with the NAMPT inhibitor STF-118804 led to a decrease in NAD levels in the tumors, confirming target engagement in the in vivo setting. nih.gov This reduction in NAD+ is followed by subsequent ATP loss, an increase in reactive oxygen species (ROS), and ultimately, cell death. mdpi.com Monitoring these biomarkers is essential for understanding the mechanism of action and therapeutic effect during preclinical development. catapult.org.uk

To enhance the clinical relevance of preclinical data, E 73 and related compounds have been evaluated in advanced models such as patient-derived xenografts (PDX). researchgate.netnih.gov PDX models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, are believed to better preserve the characteristics of the original human tumor. epo-berlin.com The efficacy of NAMPT inhibitors in PDX models provides a more accurate prediction of clinical outcomes. nih.gov For instance, new NAMPT inhibitors have shown significant efficacy in mouse xenograft models of human hematological malignancies. mdpi.compatsnap.com The use of these sophisticated models allows for the evaluation of therapeutics against a backdrop of genetic and phenotypic heterogeneity that mirrors human cancers, providing a robust platform for assessing anticancer therapies. researchgate.netepo-berlin.com

| Model Type | Cancer Type | Compound Class | Observed Efficacy |

| Cell Line Xenograft | Burkitt's Lymphoma (Namalwa) | Novel NAMPT Inhibitor (JJ08) | Complete tumor eradication, prolonged survival. mdpi.compatsnap.com |

| Orthotopic Xenograft | Pancreatic Cancer (Panc-1) | Novel NAMPT Inhibitor (STF-118804) | Reduced tumor size. nih.gov |

| Cell Line Xenograft | Colon Cancer (HCT116) | Dual HDAC/NAMPT Inhibitor | Significant tumor growth inhibition (69%). frontiersin.org |

Biomarker Response Analysis in Preclinical Efficacy Studies

Historical documents indicate that "E 73 Acetate" was subjected to preclinical evaluation, primarily in rodent models, to assess its anticancer activity. archive.orgarchive.org These studies were part of broader screening efforts to identify novel therapeutic agents.

Pharmacokinetic Characterization in Preclinical Species

Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data for "this compound" is not detailed in the available historical records. The primary focus of the documented studies was on the compound's effect on tumor-bearing animals rather than on its pharmacokinetic profile. archive.orgarchive.org

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

There is no specific information available regarding the absorption, distribution, metabolism, and excretion characteristics of "this compound" in preclinical species. The research reports from the period focused on efficacy and toxicity rather than detailed ADME profiling.

Tissue Distribution and Accumulation Profiles

Specific studies detailing the tissue distribution and potential accumulation of "this compound" in various organs or tissues are not described in the accessible reports.

Clearance Mechanisms and Half-Life Determination

Quantitative data regarding the clearance mechanisms and the pharmacokinetic half-life of "this compound" in any preclinical species have not been found in the available historical documentation.

Mechanisms of Resistance to E 73 Acetate

Identification of Cellular and Molecular Resistance Pathways

Resistance to protein synthesis inhibitors like E 73 acetate (B1210297) can develop through several interconnected pathways. These pathways often involve genetic changes that are selected for under the pressure of the drug, leading to a resistant phenotype. The primary mechanisms include the acquisition of mutations in the drug's target site, the increased expression of transport systems that expel the drug from the cell, and broader adaptive changes in the cell's metabolic and physiological state. nih.gov

The most direct mechanism for acquiring resistance to a targeted compound is through mutations in the gene that encodes the target protein. nih.govnih.gov For E 73 acetate and its parent compound cycloheximide, the target is the eukaryotic ribosome, which is responsible for protein synthesis. wikipedia.org Mutations that alter the drug's binding site on the ribosome can reduce the inhibitor's affinity, thereby diminishing its effect while preserving the ribosome's essential function. mdpi.com

Mutational resistance is a common strategy observed for various antimicrobial agents. For example, resistance to quinolones often arises from mutations in the gyrA or gyrB genes, which encode the subunits of DNA gyrase, the target of the antibiotic. nih.govplos.org Similarly, resistance to rifampicin (B610482) is frequently linked to mutations in the rpoB gene, which codes for a subunit of RNA polymerase. mdpi.complos.org In the context of protein synthesis inhibitors, mutations in ribosomal RNA (like the 23S rRNA for macrolides) or ribosomal proteins are known to confer resistance by preventing the drug from binding effectively to its target within the ribosome. nih.gov For cycloheximide, resistance mutations have been identified in genes encoding ribosomal proteins of the large (60S) subunit, which is the site of drug action.

Table 1: Examples of Genetic Loci Associated with Drug Resistance via Target Modification This table provides examples of the principle of target-site mutations conferring resistance to various inhibitors. The specific mutations for this compound are inferred from research on related compounds.

| Drug Class | Example Drug | Target Gene(s) | Mechanism of Resistance |

|---|---|---|---|

| Aminoglycoside/Cyclitol (inferred for this compound) | Cycloheximide | Ribosomal protein genes (e.g., L-proteins) | Alteration of the drug binding site on the 60S ribosomal subunit. |

| Rifamycins | Rifampicin | rpoB | Mutation in DNA-dependent RNA polymerase reduces drug binding affinity. mdpi.com |

| Quinolones | Nalidixic Acid | gyrA, gyrB | Mutations in DNA gyrase prevent the drug from stabilizing the enzyme-DNA complex. plos.org |

| Macrolides | Erythromycin | rrn (23S rRNA) | Modification of the ribosomal RNA at the drug binding site. nih.gov |

A key defense mechanism against toxic compounds is their active removal from the cell's interior, a process mediated by efflux pumps. nih.govnih.gov These membrane-bound transporters can recognize and export a wide range of substrates, including many classes of antibiotics and therapeutic drugs. frontiersin.org The overexpression of genes encoding these pumps is a common cause of multidrug resistance (MDR). nih.govfrontiersin.org

Bacterial and eukaryotic cells possess several families of efflux pumps, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, and the multidrug and toxic compound extrusion (MATE) family. nih.govmdpi.com Upregulation of these systems reduces the intracellular concentration of a drug, preventing it from reaching the necessary threshold to inhibit its target. frontiersin.org For instance, the AcrAB-TolC pump in Escherichia coli is a well-studied RND-type pump that contributes to resistance against numerous antibiotics by expelling them from the cell. nih.govfrontiersin.org In eukaryotic cells, ABC transporters like P-glycoprotein (P-gp), encoded by the MDR1 gene, are major contributors to resistance to cancer chemotherapeutics. frontiersin.org It is highly plausible that the upregulation of similar ABC or MFS transporters contributes to resistance to this compound by actively pumping it out of the cell.

One significant adaptive response involves modifications to the cell membrane. Changes in the lipid composition can affect membrane fluidity and integrity, which may reduce drug uptake or mitigate cellular damage. asm.orgasm.org For example, some bacteria increase their resistance to acetic acid stress by increasing the proportion of cyclic and saturated fatty acids in their membranes, which enhances membrane stability. asm.org

Furthermore, cells can rewire their central metabolism to cope with stress. elifesciences.org This may involve shifting energy production pathways or altering the regulation of metabolic networks to counteract the downstream effects of protein synthesis inhibition. researchgate.netnih.gov Acetate metabolism itself, though distinct from the action of this compound, is known to be deeply integrated with cellular stress responses and energy regulation through enzymes like acetyl-CoA synthetases (ACSS), which are regulated by sirtuins. researchgate.netfrontiersin.org Cells under stress from this compound may activate global regulatory networks that modulate metabolism, leading to a more robust physiological state capable of withstanding the chemical insult. elifesciences.orgnih.gov

Upregulation of Efflux Transport Systems

Characterization of Cross-Resistance and Collateral Sensitivity Profiles

The evolution of resistance to one compound can have significant consequences for a cell's susceptibility to other drugs. This can manifest as cross-resistance, where resistance to one drug confers resistance to others, or as collateral sensitivity, an evolutionary trade-off where resistance to one drug leads to hypersensitivity to another. frontiersin.orgu-szeged.hu

Cross-resistance often occurs between compounds with similar chemical structures or the same mechanism of action. frontiersin.org Given that this compound is an analogue of cycloheximide, it is almost certain that a mutation conferring resistance to one would confer resistance to the other.

More broadly, a single resistance mechanism can provide protection against a wide array of unrelated compounds. The upregulation of multidrug efflux pumps is a classic example of a mechanism that generates a cross-resistant phenotype. frontiersin.org A cell that overexpresses an ABC transporter to export this compound might simultaneously gain resistance to other substrates of that pump, which could include other chemotherapeutic agents. frontiersin.org Similarly, target-based cross-resistance can occur. In prostate cancer, for example, resistance to antiandrogen drugs like enzalutamide (B1683756) can confer cross-resistance to abiraterone (B193195) acetate because both ultimately depend on the androgen receptor (AR) signaling pathway, and resistance mechanisms often involve reactivation of this common pathway. frontiersin.orgnih.govaacrjournals.org

Table 2: Illustrative Cross-Resistance Profile for a Hypothetical this compound-Resistant Cell Line This table illustrates potential cross-resistance patterns based on known resistance mechanisms. "RR" stands for Resistance Ratio, indicating the fold-increase in resistance compared to a sensitive (wild-type) line.

| Compound | Drug Class | Postulated Resistance Mechanism | Expected Outcome | Hypothetical RR |

|---|---|---|---|---|

| Cycloheximide | Protein Synthesis Inhibitor | Target Modification / Efflux | High Cross-Resistance | >50-fold |

| Puromycin | Protein Synthesis Inhibitor | Efflux Pump Upregulation | Moderate Cross-Resistance | 5 to 20-fold |

| Doxorubicin | Topoisomerase Inhibitor | Efflux Pump Upregulation (e.g., P-gp) | Potential Cross-Resistance | 2 to 10-fold |

| Beta-cypermethrin | Insecticide (Pyrethroid) | Unrelated Mechanism | No Cross-Resistance | ~1-fold |

The evolutionary trade-off to developing resistance can result in collateral sensitivity, a phenomenon where the resistant cell becomes more vulnerable to a different compound. u-szeged.hupnas.org This occurs because the genetic or physiological changes that provide resistance to one drug may inadvertently create a new vulnerability. For example, a mutation in a drug target might compromise its normal function, or an overactive efflux pump might deplete the cell of an essential metabolite, creating dependencies that can be exploited. u-szeged.hu

Identifying collateral sensitivity profiles is an active area of research, as it offers a rational basis for designing drug combination therapies or sequential treatments to counteract the evolution of resistance. savingtheworldwithscience.comevodynamicslab.com For instance, studies have shown that MRSA strains induced to be resistant to the aminoglycoside apramycin (B1230331) develop collateral sensitivity to β-lactam antibiotics. researchgate.net This sensitivity was linked to reduced activity of β-lactamase and decreased expression of resistance genes. researchgate.net Discovering which compounds are effective against this compound-resistant cells could provide a powerful strategy to treat infections or cancers that have stopped responding to the initial therapy. This would involve screening this compound-resistant cell lines against a library of diverse chemical compounds to identify those that show enhanced efficacy.

Based on a comprehensive search, the chemical compound designated as "this compound" is not a widely recognized or publicly documented therapeutic agent with available scientific literature on its specific mechanisms of resistance, the rational design of its analogues, or preclinical combination therapies.

Several possibilities for the term "this compound" were explored:

A chemical with CAS number 4348-92-9 is listed by some chemical suppliers under the name "this compound," but no associated scientific research or application data is available under this name.

A United States patent issued in 1963 mentions a "compound E-73" and its monoacetate derivative, noting its tumor-inhibiting properties. google.com However, this is a historical reference, and no modern literature appears to follow up on this specific compound, which would be necessary to detail current research on resistance mechanisms.

Other compounds containing "acetate," such as Abiraterone Acetate, Glatiramer Acetate, and Erioflorin Acetate, are well-documented drugs. mdpi.complos.orgmdpi.com Some are used in combination therapies and have known resistance mechanisms. mdpi.complos.org However, none of these are identified as "this compound."

The number "73" appears as a citation number in a clinical trial (PEACE-1) involving Abiraterone Acetate, but it is not part of the compound's name. mdpi.com

The detailed and specific nature of the requested article outline—including sections on the rational design of next-generation analogues and preclinical evaluation of combination therapies—suggests the user has a particular, likely modern, therapeutic agent in mind. Unfortunately, without a standard and recognized chemical name or a reference to specific scientific literature, it is not possible to generate a factually accurate and scientifically sound article that adheres to the provided structure.

To proceed with this request, a more specific identifier for the compound "this compound" is required.

Translational Research Directions and Future Perspectives for E 73 Acetate

Identification and Validation of Preclinical Biomarkers for E 73 Acetate (B1210297) Response

To successfully re-introduce a historical compound like E 73 acetate into the drug development pipeline, the identification of predictive biomarkers is paramount for patient selection and effective therapy. Biomarkers can indicate which patients are most likely to respond to a treatment, thereby personalizing medicine and improving outcomes. For this compound, a translational research program would need to focus on identifying and validating biomarkers of exposure, effect, and susceptibility.

Given the glutarimide (B196013) moiety in this compound's structure, a primary hypothesis is that it functions as a molecular glue, recruiting specific proteins to the E3 ubiquitin ligase Cereblon (CRBN). This is the established mechanism for thalidomide (B1683933) and its derivatives. Therefore, the initial search for biomarkers should focus on the components of this pathway.

Potential Preclinical Biomarkers for Investigation:

Cereblon (CRBN) Expression: The expression level and mutational status of CRBN would be a critical predictive biomarker. High CRBN expression may be necessary for the drug's activity, while mutations could confer resistance.

Substrate Neoprotein Expression: The efficacy of molecular glues depends on the presence of the specific "neo-substrate" proteins they target for degradation. Proteomic analyses would be required to identify these substrates for this compound, and their expression levels could serve as predictive biomarkers.

Downstream Pathway Markers: Once the degraded neosubstrates are identified, the downstream cellular pathways they regulate would become a source of pharmacodynamic biomarkers. For example, if this compound leads to the degradation of a key transcription factor, the expression of that factor's target genes could be monitored.

DNA Repair Pathway Status: Given that many cancer therapies target DNA replication and repair, and this compound was historically tested as a cytotoxic agent, assessing the status of genes involved in homologous recombination repair (HRR) and other DNA repair pathways could identify patient populations that may benefit.

The validation process for these biomarkers would involve preclinical studies in cancer cell lines and patient-derived xenograft (PDX) models, correlating biomarker status with the response to this compound.

Table 1: Potential Preclinical Biomarkers for this compound Response

| Biomarker Category | Potential Biomarker | Rationale for Investigation |

|---|---|---|

| Target Engagement | Cereblon (CRBN) | As the putative primary target for the glutarimide moiety, its expression and integrity are likely essential for drug activity. |

| Mechanism of Action | Neosubstrate Proteins | Identification of the specific proteins targeted for degradation by the this compound-CRBN complex is key to understanding its effect. |

| Pharmacodynamic | Downstream Gene/Protein Signatures | Changes in pathways regulated by the neosubstrate can serve as markers of biological response. |

| Susceptibility | DNA Repair Gene Status (e.g., HRR genes) | May identify tumors with vulnerabilities that can be exploited by this compound, especially in combination therapies. |

Development of Predictive Models for Efficacy and Biological Activity

Predictive modeling can significantly de-risk and accelerate the redevelopment of historical compounds. By leveraging computational techniques, researchers can better forecast the efficacy and biological activities of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By comparing the structural features of this compound with a library of known active and inactive compounds, particularly other glutarimide-containing molecules, QSAR could predict its potency and potential off-target effects.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Initial studies on this compound noted sex-dependent toxicity in mice, suggesting differences in metabolism or clearance. archive.org Modern PK/PD modeling could simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. These models are crucial for understanding the relationship between its concentration in the body and its therapeutic and toxic effects, helping to define a therapeutic window.

Application of Advanced "Omics" Technologies in this compound Research

The "omics" revolution provides powerful tools to dissect the mechanism of action of drugs on a system-wide scale. echemi.com Applying these technologies to this compound would provide a comprehensive understanding of its biological effects.

Genomics and Transcriptomics: Whole-genome sequencing and RNA-sequencing (RNA-Seq) of cancer cells treated with this compound can reveal the genetic determinants of sensitivity and the transcriptional changes induced by the compound. This could confirm whether it modulates pathways downstream of CRBN, such as those involving the transcription factors Ikaros and Aiolos, similar to other IMiDs. Comparing the gene expression profiles induced by this compound to those of other known compounds can help classify its mechanism of action.

Proteomics: Advanced mass spectrometry-based proteomics is essential to identify the specific neosubstrates targeted for degradation by this compound. This is the most critical step in elucidating its mechanism as a potential molecular glue. Techniques like affinity-purification mass spectrometry could definitively identify its binding partners.

Metabolomics: As the compound is an acetate ester, metabolomics could investigate its impact on cellular metabolism. It would clarify whether the acetate moieties are cleaved and enter metabolic pathways, such as fatty acid synthesis or energy production through the TCA cycle. This could reveal metabolic vulnerabilities that might be exploited for therapeutic benefit.

Table 2: Application of Omics Technologies to this compound Research

| Omics Technology | Research Question | Potential Insights |

|---|---|---|

| Transcriptomics | What genes and pathways are modulated by this compound? | Identification of downstream effects, mechanism of action, potential biomarkers. |

| Proteomics | What proteins does this compound bind to and/or cause to be degraded? | Identification of the primary target (e.g., CRBN) and neosubstrates. |

| Metabolomics | How does this compound affect the cellular metabolic state? | Understanding the role of the acetate groups and identifying metabolic shifts that could be therapeutically relevant. |

Unexplored Therapeutic Niches and Synergistic Combinatorial Approaches

While initially tested in leukemia, the structural characteristics of this compound suggest its potential utility in other cancers, particularly those where IMiDs are effective, such as multiple myeloma. Modern screening approaches could identify novel therapeutic niches.

Unexplored Niches:

Multiple Myeloma: Given the success of CRBN-modulating agents in this disease, it would be a logical starting point for reinvestigation.

Myelodysplastic Syndromes (MDS): Lenalidomide is effective in a subset of MDS patients, providing a rationale to test this compound in this context.

Solid Tumors: The neosubstrates targeted by this compound may be different from those of existing IMiDs and could be key drivers in specific solid tumors. High-throughput screening across a broad panel of solid tumor cell lines could uncover these unexpected sensitivities.

Synergistic Combinations: Modern cancer therapy relies heavily on combination treatments to increase efficacy and overcome resistance. This compound could be combined with various agents.

Table 3: Potential Synergistic Combinations with this compound

| Combination Partner | Rationale |

|---|---|

| Proteasome Inhibitors (e.g., Bortezomib) | This is a standard combination with IMiDs in multiple myeloma, creating a synergistic blockade of protein degradation pathways. |

| DNA Damaging Agents (e.g., Cisplatin) | Combining a cytotoxic agent with a molecular glue could enhance cell killing, a strategy known as co-chemotherapy. |

| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | By modulating the tumor microenvironment through neosubstrate degradation, this compound could enhance the efficacy of immunotherapy. |

| Targeted Therapies | Combining with inhibitors of specific oncogenic pathways (e.g., BTK inhibitors in lymphoma) could lead to deeper and more durable responses. |

The synergistic effects of these combinations would need to be systematically evaluated in preclinical models using methods like isobologram analysis to calculate a combination index (CI).

Methodological Advancements in Chemical Biology Research Pertinent to this compound Investigations

Chemical biology offers sophisticated tools to probe the interactions of small molecules like this compound with biological systems.

Chemical Probe Development: Synthesizing derivatives of this compound is a key first step. An "inert" version with a modification that prevents binding to CRBN would serve as a crucial negative control. A "probe" version, with a biotin (B1667282) tag attached, would be used for pull-down experiments to identify binding partners from cell lysates.

CRISPR-based Genetic Screens: Genome-wide CRISPR-Cas9 knockout screens can be performed to identify genes whose loss confers either resistance or sensitivity to this compound. This is a powerful, unbiased method to map the genetic dependencies of the drug's activity and identify potential resistance mechanisms.

Advanced Imaging Techniques: A fluorescently tagged version of this compound could be synthesized to visualize its subcellular localization in real-time using advanced microscopy. This could confirm its entry into the nucleus, where it would be expected to act on transcription factors.

These modern chemical biology approaches would move beyond the classical pharmacological assessments of the 1950s, providing a high-resolution picture of how this compound functions at the molecular level, paving the way for its rational clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.